molecular formula C8H9N5 B15360684 [4-(Tetrazol-1-yl)phenyl]methanamine

[4-(Tetrazol-1-yl)phenyl]methanamine

Cat. No.: B15360684
M. Wt: 175.19 g/mol
InChI Key: GJEWJHMZGBYZHO-UHFFFAOYSA-N
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Description

[4-(Tetrazol-1-yl)phenyl]methanamine is a benzylamine derivative featuring a tetrazole ring substituted at the para position of the phenyl group. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is a well-known bioisostere for carboxylic acid groups due to its similar acidity (pKa ~4.9), enhancing metabolic stability and bioavailability in medicinal chemistry applications .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C8H9N5/c9-5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H,5,9H2

InChI Key

GJEWJHMZGBYZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)N2C=NN=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares [4-(Tetrazol-1-yl)phenyl]methanamine with structurally related methanamine derivatives, highlighting key heterocyclic features, substituents, and molecular properties.

Compound Heterocycle Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound Tetrazole None (parent structure) C₈H₈N₅ 174.18 High acidity, bioisosteric potential Inferred
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine Thiazole 4-Methylphenyl C₁₁H₁₂N₂S 204.29 Sulfur atom enhances π-π interactions
[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanamine Oxazole 4-Chlorophenyl C₁₀H₉ClN₂O 208.65 Chlorine substituent increases lipophilicity
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine Triazole 4-Methylphenyl C₁₀H₁₂N₄ 188.23 Triazole’s dual hydrogen-bonding sites
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine Oxadiazole 4-Methylphenyl C₁₀H₁₁N₃O 189.22 High thermal stability, synthetic ease
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Methylphenyl C₉H₉N₃S 191.25 Insecticidal/fungicidal activities
Key Observations:
  • Tetrazole vs. Triazole : The tetrazole ring (4 N atoms) is more acidic than triazole (3 N atoms), making it a better carboxylic acid mimic. Triazoles, however, exhibit dual hydrogen-bonding capabilities, useful in drug-target interactions .
  • Thiazole/Oxazole : Thiazoles (S/N) and oxazoles (O/N) differ in electronic properties. Thiazoles’ sulfur enhances aromaticity and π-stacking, while oxazoles’ oxygen increases polarity .
  • Oxadiazole/Thiadiazole : Oxadiazoles are electron-deficient and thermally stable, whereas thiadiazoles (with sulfur) show broad bioactivity, including pesticidal effects .

Q & A

Basic Questions

What are the optimal synthetic routes for [4-(Tetrazol-1-yl)phenyl]methanamine, and how can reaction conditions be optimized?

The synthesis typically involves introducing the tetrazole ring onto a phenylmethanamine scaffold. A common approach is nucleophilic substitution, where a halogenated phenyl intermediate (e.g., 4-(chloromethyl)phenylmethanamine) reacts with 1H-tetrazole under alkaline conditions. Key optimizations include:

  • Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but must balance decomposition risks .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reactivity .
  • Purification : Chromatography (e.g., silica gel) or recrystallization ensures >95% purity .
  • Flow reactors : Continuous flow systems improve scalability and reproducibility, reducing side products .

What analytical techniques validate the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the tetrazole ring’s presence (e.g., δ ~8.5–9.0 ppm for tetrazole protons) and the benzylamine backbone .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 202.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies impurities .

Advanced Research Questions

How do substituents on the tetrazole or phenyl ring modulate biological activity?

Structural modifications significantly impact bioactivity:

  • Tetrazole substitution : Replacing the tetrazole with triazole (e.g., in ) reduces metal-coordination capacity, affecting enzyme inhibition .
  • Phenyl ring substituents : Electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to hydrophobic pockets in targets like kinases or GPCRs .
  • Methoxy groups : Increase solubility but may reduce membrane permeability .
    Example : Fluorine at the para position (as in ) improves metabolic stability in pharmacokinetic studies .

What experimental strategies elucidate the compound’s mechanism of action in biological systems?

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., KD values) .
  • Enzyme inhibition studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Computational modeling : Docking simulations (AutoDock, Schrödinger) predict binding modes, guided by tetrazole’s hydrogen-bonding and metal-coordination properties .

How can contradictions in reported reactivity or biological data be resolved?

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent, catalyst loading) and biological assay protocols .
  • Comparative studies : Test the compound alongside analogs (e.g., triazole derivatives in ) to isolate structural effects .
  • Advanced characterization : Use X-ray crystallography to resolve stereochemical ambiguities or confirm binding poses .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral intermediates : Use enantioselective catalysis (e.g., chiral ligands in Pd-catalyzed couplings) to control stereochemistry .
  • Process optimization : Design DOE (Design of Experiments) matrices to identify critical parameters (pH, temperature) affecting yield and purity .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Considerations

How to design stability studies for this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC. Tetrazole rings are prone to hydrolysis at extremes (pH <3 or >10) .
  • Thermal stability : Accelerated aging studies (40–60°C) predict shelf life, with DSC (Differential Scanning Calorimetry) identifying decomposition exotherms .

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